2,4,9-Tribromo-dibenzofuran
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Overview
Description
2,4,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound It consists of two benzene rings fused to a central furan ring, with bromine atoms substituted at the 2, 4, and 9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve a solvent like chloroform or carbon tetrachloride, and the reaction is carried out at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxygenated or deoxygenated products.
Scientific Research Applications
2,4,9-Tribromo-dibenzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2,4,9-Tribromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without bromine substitutions.
2,4,6-Tribromo-dibenzofuran: Another brominated derivative with bromine atoms at different positions.
Polychlorinated Dibenzofurans: Chlorinated analogs with similar structures but different halogen substitutions.
Uniqueness
2,4,9-Tribromo-dibenzofuran is unique due to its specific bromine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
617707-48-9 |
---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,6,8-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-4-7-11-8(14)2-1-3-10(11)16-12(7)9(15)5-6/h1-5H |
InChI Key |
PSYFDVSLIRIJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(O2)C(=CC(=C3)Br)Br |
Origin of Product |
United States |
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